1,2-二油酰基-sn-甘油-3-磷酸乙醇胺

描述

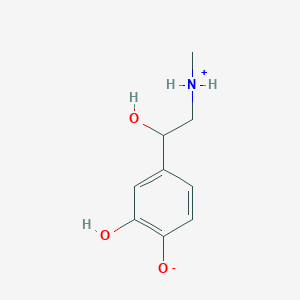

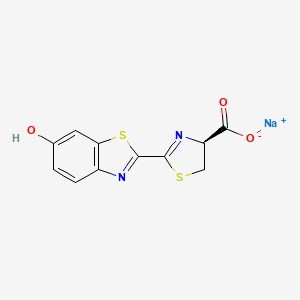

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine zwitterion is a phosphatidylethanolamine 36:2 obtained by transfer of a proton from the amino to the phosphate group of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine.

PE(18:1(9Z)/18:1(9Z)) is a metabolite found in or produced by Saccharomyces cerevisiae.

科学研究应用

基因治疗

1,2-二油酰基-sn-甘油-3-磷酸乙醇胺 (DOPE): 是一种用于将 DNA 递送至各种细胞系(如神经胶质肉瘤和肾脏细胞系)的阳离子脂质体的重要组成部分。 这种应用在基因治疗领域尤其重要,基因治疗需要高效且靶向的遗传物质递送 .

脂质体制备

DOPE 对 pH 变化敏感,用于制备脂质体和巨型单层囊泡 (GUVs)。 这些结构对于药物递送系统至关重要,允许控制释放和靶向治疗 .

细胞膜研究

该化合物还用于分子生物学和细胞生物学领域,以了解细胞膜机制和生物细胞相互作用。 包含 DOPE 的模拟脂质体模型可以提供对这些复杂过程的见解 .

透明质酸关联

已经对低分子量透明质酸和由 DOPE 组成的阳离子脂质体之间的关联进行了研究。 这项研究可能有助于开发新的药物递送系统和治疗应用 .

氧化稳定性

虽然与 DOPE 不直接相关,但其类似物 1,2-二油酰基-sn-甘油-3-磷酸胆碱 (DOPC) 已经过研究,以了解其对各种系统中氧化稳定性的影响。 这项研究可以为包含类似磷脂的药物产品的稳定性和保质期提供信息 .

作用机制

Target of Action

1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is a neutral phospholipid that primarily targets cell membranes . It is often used in combination with cationic lipids to form liposomes or lipid nanoparticles (LNPs), which are used as delivery vehicles for therapeutic agents .

Mode of Action

DOPE interacts with its targets (cell membranes) by integrating into the lipid bilayer. The unsaturated fatty acid chains in DOPE contribute to the fluidity of the lipid bilayer, allowing for flexibility and adaptability in the membrane structure . When used in combination with cationic lipids, DOPE can form a hexagonal phase (HII), which promotes the fusion of the lipid membrane with the endosomal membrane, leading to the cytoplasmic release of nucleic acids .

Biochemical Pathways

The primary biochemical pathway affected by DOPE involves the delivery of nucleic acids into cells. This is particularly relevant in gene therapy, where DOPE-containing liposomes or LNPs are used to transport DNA or RNA into target cells . The formation of the HII phase by DOPE facilitates the endosomal escape of these nucleic acids, ensuring their delivery to the cytoplasm where they can exert their therapeutic effects .

Pharmacokinetics

The pharmacokinetics of DOPE largely depend on its formulation. As a component of liposomes or LNPs, DOPE can enhance the stability and bioavailability of the encapsulated therapeutic agents . .

Result of Action

The primary result of DOPE’s action is the successful delivery of therapeutic agents (such as nucleic acids) into target cells . By facilitating endosomal escape, DOPE ensures that these agents reach the cytoplasm where they can exert their effects. This has been particularly useful in gene therapy, where DOPE-containing LNPs have been used to deliver DNA or RNA into cells .

Action Environment

The action of DOPE can be influenced by various environmental factors. For instance, the pH sensitivity of DOPE can affect its ability to form the HII phase, which is crucial for endosomal escape . Additionally, the presence of other lipids (such as cationic lipids) can also impact the formation of liposomes or LNPs and, consequently, the efficiency of nucleic acid delivery .

生化分析

Biochemical Properties

1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine is sensitive to changes in acidity (pH change). At acidic pH, it forms an inverted hexagonal micelle and transforms to a spherical micelle at alkaline pH . It is also known to decrease fluorescence lifetime and increase acyl-chain order when in mixed membranes .

Cellular Effects

1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine forms heterogeneous liposomes with N-[1-(2,3-dioleoyloxy)propyl]-N,N,N-trimethylammonium methylsulfate (DOTAP), which are used as delivery vehicles for therapeutic agents . These liposomes have been found to effectively transfer genes in laboratory settings, indicating a significant impact on cellular processes .

Molecular Mechanism

This allows it to facilitate the transmembrane translocation of DNA-liposome complexes .

Dosage Effects in Animal Models

It is generally considered safe and non-toxic at typical concentrations used in research .

Metabolic Pathways

1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine is involved in the phosphatidylethanolamine metabolic pathway

Transport and Distribution

1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine is known to form liposomes, which can merge with cell membranes, suggesting a mechanism for its transport and distribution within cells

Subcellular Localization

Given its role in forming liposomes that merge with cell membranes, it is likely to be found in regions associated with the cell membrane .

属性

CAS 编号 |

4004-05-1 |

|---|---|

分子式 |

C41H78NO8P |

分子量 |

744.0 g/mol |

IUPAC 名称 |

2-azaniumylethyl [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate |

InChI |

InChI=1S/C41H78NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,39H,3-16,21-38,42H2,1-2H3,(H,45,46)/b19-17-,20-18-/t39-/m1/s1 |

InChI 键 |

MWRBNPKJOOWZPW-NYVOMTAGSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCCCC |

手性 SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCC/C=C\CCCCCCCC |

规范 SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCC=CCCCCCCCC |

外观 |

Liquid |

物理描述 |

Solid |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

1,2-dielaidoylphosphatidylethanolamine 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine 1,2-dioleoylglycero-3-phosphoethanolamine 1,2-dioleoylphosphatidylethanolamine 1,2-DOPE 1-2-di-(9-octadecenoyl)-sn-glycero-3-phosphoethethanolamine 1-2-DOPE dioleoyl cephalin Lipofectin |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

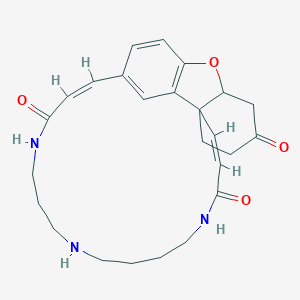

![(2Z,16Z)-22-oxa-5,9,14-triazatetracyclo[16.9.2.01,23.021,28]nonacosa-2,16,18(29),19,21(28)-pentaene-4,15,25-trione](/img/structure/B1670810.png)

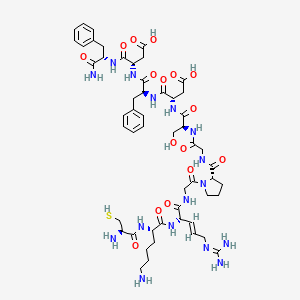

![5,5'-dihydroxy-2,2'-bis(4-hydroxyphenyl)-7,7'-dimethoxy-4H,4'H-[6,8'-bichromene]-4,4'-dione](/img/structure/B1670825.png)